2-Fluoro-4-iodoaniline

Catalog No.
S571251
CAS No.
29632-74-4
M.F
C6H5FIN
M. Wt
237.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-iodoaniline

CAS Number

29632-74-4

Product Name

2-Fluoro-4-iodoaniline

IUPAC Name

2-fluoro-4-iodoaniline

Molecular Formula

C6H5FIN

Molecular Weight

237.01 g/mol

InChI

InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2

InChI Key

CUMTUBVTKOYYOU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)F)N

Synonyms

2-Fluoro-4-iodobenzenamine; 2-Fluoro-4-iodobenzenamine; 2-Fluoro-4-iodophenylamine; 4-Iodo-2-fluoroaniline; NSC 146507

Canonical SMILES

C1=CC(=C(C=C1I)F)N

The exact mass of the compound 2-Fluoro-4-iodoaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146507. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-4-iodoaniline is a di-halogenated aromatic amine used as a high-value intermediate in organic synthesis. Its primary procurement justification stems from its role as a critical structural motif in advanced pharmaceutical compounds, particularly in the development of kinase inhibitors for oncology. The molecule's value is defined by the specific arrangement of the amino, fluoro, and iodo groups, which dictate its reactivity in cross-coupling reactions and its binding properties in the final active pharmaceutical ingredients (APIs). [REFS-1, REFS-2]

Procurement Fit

Regioselective coupling

Para-iodo enables selective oxidative addition in Pd-catalyzed reactions

Sequential orthogonality

Iodo for cross-coupling, amino for subsequent Buchwald-Hartwig or heterocycle formation

Bifunctional building block

Supports multi-step synthesis of biaryls, anilino-heterocycles, and passivation agents

Substitution of 2-Fluoro-4-iodoaniline with simpler analogs such as 4-iodoaniline (lacking the ortho-fluoro group) or 2-chloro-4-iodoaniline is often unviable for its primary applications. The 2-fluoro-4-iodophenylamino moiety is a well-established recognition motif for the hydrophobic allosteric site of MEK kinases, a critical target in cancer therapy. [REFS-1, REFS-2] Quantitative structure-activity relationship (QSAR) analyses and the convergent design of multiple clinical-stage MEK inhibitors, including Cobimetinib and Mirdametinib, confirm the importance of this exact substitution pattern for achieving high-potency binding. [REFS-2, REFS-3] Replacing the ortho-fluoro group alters the electronic properties and conformational preferences, compromising the specific interactions required for biological activity, making analogs poor procurement choices for these high-value synthetic targets.

Substitution Risk

Regioisomers (2-fluoro-3/5-iodoaniline) alter coupling reactivity and site-selectivity, potentially compromising multi-step route efficiency.

Mono-halogenated analogs (2-fluoroaniline, 4-iodoaniline) lack bifunctional orthogonality, limiting sequential cross-coupling capability.

Fluorine substitution pattern modulates nonbonding interactions; 2-fluoro group specifically enhances N–H···N bonding and alters halogen-bonding profiles vs. non-fluorinated or 2,6-difluoro analogs.

High-Yield API Precursor

In the process research and kilogram-scale synthesis of the MEK inhibitor TAK-733, a revised synthetic route was developed. The key final steps, including a nucleophilic displacement reaction with 2-fluoro-4-iodoaniline, were integral to a more concise and efficient process. This improved route increased the overall yield of the final API to 25%, a significant improvement over the 3% overall yield from the initial, nine-step discovery synthesis. [1]

Evidence DimensionOverall API Synthesis Yield
Target Compound Data25% (in a revised, 6-step process utilizing 2-fluoro-4-iodoaniline)
Comparator Or Baseline3% (in the original, 9-step discovery process)
Quantified DifferenceAn 8.3-fold increase in overall yield
ConditionsKilogram-scale process synthesis of MEK inhibitor TAK-733.

This demonstrates that procuring this specific building block enables a more efficient, scalable, and cost-effective manufacturing route for a complex, high-value pharmaceutical compound.

API Yield Improvement
Reported
25% vs. 3% (8.3× improvement)
Supports route selection context
Source to verify; reported N-alkylation/substitution route

Essential Pharmacophore for MEK Inhibitors

The 2-fluoro-4-iodophenylamino moiety, derived directly from 2-fluoro-4-iodoaniline, is a recurring structural feature in a class of potent MEK inhibitors. At least five distinct clinical development candidates—Pimasertib, Refametinib, Cobimetinib, Mirdametinib, and TAK-733—all incorporate this exact fragment. [1] Its consistent selection across different drug scaffolds by multiple research groups underscores its non-substitutable role in achieving the desired binding affinity and selectivity for the MEK kinase target. [2]

Evidence DimensionInclusion in Clinical-Stage MEK Inhibitor Structures
Target Compound DataIncorporated into at least 5 distinct clinical MEK inhibitors (Pimasertib, Refametinib, Cobimetinib, etc.)
Comparator Or BaselineAlternative aniline derivatives (e.g., 4-iodoaniline, 2-chloro-4-iodoaniline) which are not used in these specific APIs.
Quantified DifferenceN/A (Qualitative evidence of convergent design)
ConditionsFragment-based and structure-based drug design for MEK1/2 inhibitors.

Procuring this compound provides access to a validated, indispensable fragment for developing therapeutics in a commercially significant and well-established target class.

PCE Enhancement
Head-to-head
23.44% vs. 21.07% (+2.37 pp)
Supports passivation additive selection
Device performance context; FID passivation layer

Effective Substrate for Key Coupling Reactions

The compound is a proven substrate in key bond-forming reactions used in pharmaceutical synthesis. For example, the synthesis of the MEK inhibitor Mirdametinib begins with an amide coupling reaction between 2-fluoro-4-iodoaniline and 2,3,4-trifluorobenzoic acid to construct the core biaryl amide scaffold. [1] Similarly, the synthesis of Trametinib involves the reaction of 2-fluoro-4-iodoaniline with 1,1'-carbonyldiimidazole followed by coupling with cyclopropylamine to furnish a key urea intermediate in 96% yield. [2] This demonstrates its reliable reactivity and compatibility with standard, scalable synthetic protocols.

Evidence DimensionReaction Yield in Key Synthetic Step
Target Compound Data96% yield in the formation of a urea intermediate for Trametinib synthesis.
Comparator Or BaselineA hypothetical or less-optimized precursor which could lead to lower yields or more side products.
Quantified DifferenceN/A (High absolute yield demonstrates processability)
ConditionsCarbonylation with CDI followed by addition of cyclopropylamine in DMF.

This compound's predictable and high-yielding performance in common industrial reactions reduces process development risk and simplifies the synthesis of complex target molecules.

Ambient Stability
Head-to-head
>90% PCE retained after 1500 h
Supports stability screening
Unencapsulated storage; ambient atmosphere
Nonbonding Modulation
Class-level
Enhanced N–H···N hydrogen bonding capacity
Supports crystal engineering context
Inferred from 4-halogeno aniline analogs; qualitative differentiation
Metabolite Profiling
Reported
Multi-technique: ¹⁹F-NMR, HPLC-MS/MS, HPLC-ICPMS
Supports environmental fate studies
Parent ~23%, N-glutamyl ~35% in earthworm extract
Coupling Orthogonality
Class-level
Para-iodo selective oxidative addition; amino for subsequent amination
Supports multi-step synthesis planning
Class-level reactivity rationale; experimental validation recommended

Core Building Block for MEK Inhibitors

This compound is the preferred choice for research and development programs targeting MEK1 and MEK2 kinases. Its structure is validated to provide the key binding interactions necessary for potent inhibition, making it a critical starting material for synthesizing novel anticancer agents like Trametinib and Cobimetinib analogues. [REFS-1, REFS-2]

API Process Development and Scale-Up

For contract development and manufacturing organizations (CDMOs) and pharmaceutical companies, this aniline derivative is the right choice when developing scalable and efficient synthetic routes to complex APIs. Its demonstrated role in improving overall process yields makes it a strategic raw material for cost-effective manufacturing. [3]

Fragment- and Structure-Based Drug Design

In fragment-based screening and lead optimization, 2-fluoro-4-iodoaniline serves as a high-value fragment for targeting deep, hydrophobic pockets in enzymes. Its proven success in the MEK kinase class makes it an attractive starting point for designing inhibitors against other targets with similar binding site characteristics. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Perovskite passivation
Surface passivation capability
Defect density and PCE enhancement
Pharmaceutical route optimization
Synthetic yield efficiency
Process mass intensity and yield
Iterative cross-coupling
Regioselective orthogonality
Cross-coupling sequence efficiency
Crystal engineering
Nonbonding interaction modulation
Hydrogen/halogen bonding propensity

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (12.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29632-74-4

Wikipedia

2-Fluoro-4-iodoaniline

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